Cas no 606945-29-3 (3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid)

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid is a sulfonamide derivative with a propanoic acid functional group, offering potential utility in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-chlorophenoxy moiety, which may enhance binding affinity in biological systems. The compound’s sulfonamido linkage and carboxylic acid group provide sites for further derivatization, making it a versatile intermediate for drug development. Its physicochemical properties suggest moderate solubility in polar organic solvents, facilitating synthetic applications. This compound could be of interest in the design of enzyme inhibitors or receptor modulators due to its hybrid aromatic and aliphatic framework. Careful handling is advised due to potential reactivity of the sulfonamide and chlorophenoxy groups.
3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid structure
606945-29-3 structure
Product Name:3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid
CAS No:606945-29-3
MF:C15H14ClNO5S
MW:355.793362140656
CID:1625028
PubChem ID:1582789
Update Time:2025-08-05

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • N-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-β-alanine
    • N-[4-(2-Chlorophenoxy)phenylsulfonyl]-beta-alanine
    • EU-0015580
    • HMS2417D21
    • SR-01000112834
    • SMR000151187
    • E80966
    • 3-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid
    • 606945-29-3
    • CS-0071690
    • 3-(4-(2-chlorophenoxy)phenylsulfonamido)propanoic acid
    • AKOS000805725
    • N-{[4-(2-chlorophenoxy)phenyl]sulfonyl}-beta-alanine
    • MLS000572206
    • Z56882207
    • STL306997
    • SR-01000112834-1
    • 3-[4-(2-chlorophenoxy)benzenesulfonamido]propanoic acid
    • F1408-0010
    • AS-69479
    • CHEMBL1322363
    • 3-((4-(2-chlorophenoxy)phenyl)sulfonamido)propanoic acid
    • AF-399/41610321
    • 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid
    • MDL: MFCD03619090
    • Inchi: 1S/C15H14ClNO5S/c16-13-3-1-2-4-14(13)22-11-5-7-12(8-6-11)23(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19)
    • InChI Key: MNMHNWSFUSLJBT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OC1C=CC(=CC=1)S(NCCC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 355.0281214g/mol
  • Monoisotopic Mass: 355.0281214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Melting Point: 114-116℃

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid Pricemore >>

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Additional information on 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid

Recent Advances in the Study of 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid (CAS: 606945-29-3)

In recent years, the compound 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid (CAS: 606945-29-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. The latest studies have focused on elucidating its molecular mechanisms, pharmacokinetics, and therapeutic efficacy, paving the way for its potential use in drug development.

One of the key areas of research has been the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Recent in vitro and in vivo studies have demonstrated that 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid exhibits a high affinity for COX-2, with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. These findings suggest its potential as a safer alternative for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.

Another significant advancement in the study of this compound is its application in cancer research. Preliminary data from cell-based assays indicate that 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid may possess anti-proliferative properties against certain cancer cell lines, including breast and colon cancer. Researchers have identified its ability to induce apoptosis and inhibit angiogenesis, which are critical pathways in tumor growth and metastasis. These results, although still in the early stages, highlight the compound's potential as a multi-targeted anti-cancer agent.

Pharmacokinetic studies have also provided valuable insights into the compound's bioavailability and metabolic stability. Recent investigations using liquid chromatography-mass spectrometry (LC-MS) have revealed that 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid exhibits favorable oral absorption and a relatively long half-life, making it a suitable candidate for oral administration. Additionally, its metabolic profile suggests minimal hepatic toxicity, further supporting its potential for clinical development.

Despite these promising findings, challenges remain in the optimization of 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid for therapeutic use. Current research efforts are directed toward improving its solubility and reducing potential off-target effects. Structural modifications and formulation strategies, such as the development of prodrugs or nanoparticle-based delivery systems, are being explored to enhance its pharmacological properties.

In conclusion, the latest research on 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic Acid (CAS: 606945-29-3) underscores its potential as a versatile therapeutic agent with applications in inflammation and oncology. While further preclinical and clinical studies are needed to fully validate its efficacy and safety, the current findings provide a solid foundation for future drug development efforts. The compound's unique chemical structure and biological activity make it a compelling subject for ongoing research in the chemical biology and pharmaceutical sciences.

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